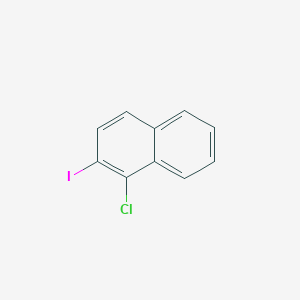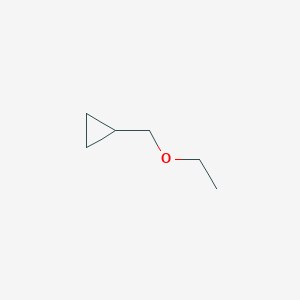
Cyclopropylmethyl ethyl ether
Descripción general
Descripción
Cyclopropylmethyl ethyl ether is an organic compound with the molecular formula C₆H₁₂O. It is a type of ether, characterized by an oxygen atom connected to two alkyl groups. This compound is known for its unique structure, which includes a cyclopropyl group, a methyl group, and an ethyl group. Ethers are generally used as solvents in various chemical reactions due to their relatively low reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopropylmethyl ethyl ether can be synthesized through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the reaction would involve cyclopropylmethanol and ethyl iodide in the presence of a strong base such as sodium hydride .
Industrial Production Methods: Industrial production of ethers like this compound often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .
Análisis De Reacciones Químicas
Types of Reactions: Cyclopropylmethyl ethyl ether undergoes several types of reactions, including:
Acidic Cleavage: Ethers can be cleaved by strong acids such as hydrobromic acid or hydroiodic acid.
Oxidation: Ethers can be oxidized to form peroxides, although this reaction is less common and often undesirable due to the instability of peroxides.
Common Reagents and Conditions:
Acidic Cleavage: Hydrobromic acid or hydroiodic acid in aqueous solution.
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Major Products:
Aplicaciones Científicas De Investigación
Cyclopropylmethyl ethyl ether is used in various scientific research applications, including:
Chemistry: As a solvent in organic synthesis, particularly in reactions involving alkali agents and Lewis acids.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action for cyclopropylmethyl ethyl ether primarily involves its role as a solvent. It stabilizes reaction intermediates and facilitates the interaction between reactants by dissolving them in a homogeneous medium. The molecular targets and pathways involved depend on the specific reaction in which it is used. For example, in acidic cleavage, the ether oxygen is protonated to form a good leaving group, which is then eliminated as part of an S_N2 or S_N1 reaction mechanism .
Comparación Con Compuestos Similares
- Cyclopropylmethyl methyl ether
- Cyclopropylmethyl propyl ether
- Cyclopentyl methyl ether
Comparison: Cyclopropylmethyl ethyl ether is unique due to the presence of both a cyclopropyl group and an ethyl group. This combination provides a balance of steric hindrance and reactivity, making it a versatile solvent in organic synthesis. Compared to cyclopropylmethyl methyl ether, it has a slightly higher boiling point and different solubility properties. Cyclopentyl methyl ether, on the other hand, is known for its eco-friendly properties and is often used as a green solvent .
Propiedades
IUPAC Name |
ethoxymethylcyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-2-7-5-6-3-4-6/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNJKDOJQZFTLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500544 | |
| Record name | (Ethoxymethyl)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70097-81-3 | |
| Record name | (Ethoxymethyl)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Pyrano[2,3-c]pyridin-2-one](/img/structure/B3066016.png)

![2-Methylfuro[2,3-c]pyridine](/img/structure/B3066033.png)
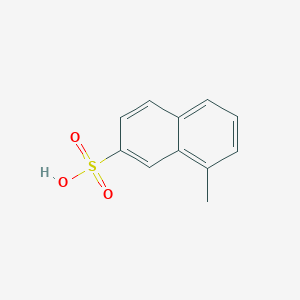
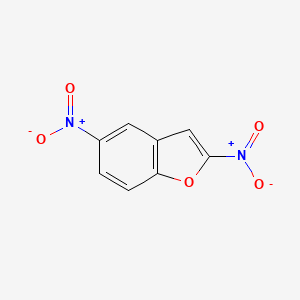
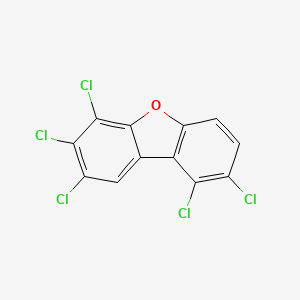
![4-(6-Bromopyridazin-3-yl)-1,4-diazabicyclo[3.2.2]nonane](/img/structure/B3066060.png)
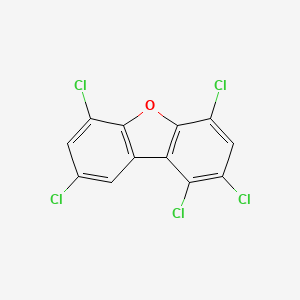
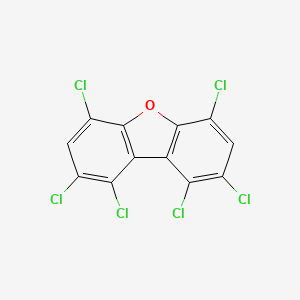
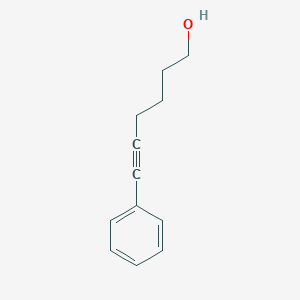
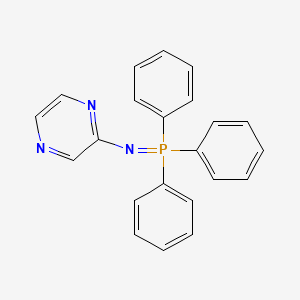

![1-[(2-Hydroxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B3066097.png)
